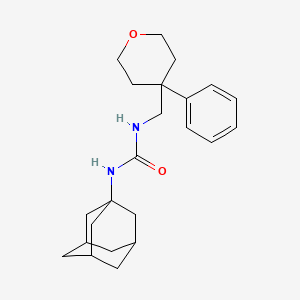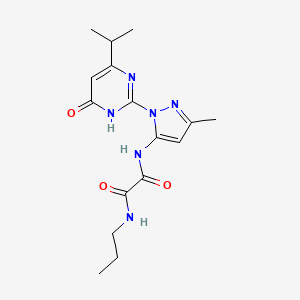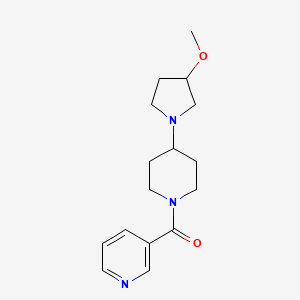
1-((1R,3s)-adamantan-1-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,3s)-adamantan-1-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
This compound and its derivatives are explored for their synthesis processes and properties. For instance, a study focused on synthesizing 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, revealing their potential inhibitory activity against human soluble epoxide hydrolase (sEH) with notable water solubility (D'yachenko et al., 2019). Another study synthesized adamantaneurea derivatives to investigate their photophysical properties, indicating their potential for aggregation and photophysical applications (Blažek et al., 2012).
Pharmacological and Biological Applications
The compound's derivatives have been studied for their biological activities. A notable example includes the synthesis of N,N'-disubstituted ureas having a conformationally restricted cis- or trans-1,4-cyclohexane alpha to the urea, showing low nanomolar to picomolar activities against recombinant human sEH (Hwang et al., 2007). This highlights their potential as orally bioavailable potent sEH inhibitors with implications for treating hypotension in murine models.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-21(25-23-13-17-10-18(14-23)12-19(11-17)15-23)24-16-22(6-8-27-9-7-22)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSLOWSFAGAFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)
![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)


![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3007674.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)


![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)
